2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride
Overview
Description
Scientific Research Applications
Novel Cyanopyridine Derivatives Synthesis
Researchers have focused on the synthesis of novel cyanopyridine derivatives, highlighting the compound's utility in creating new chemical entities. These derivatives are synthesized through multi-component reactions, characterized by advanced spectroscopy and crystallography techniques, and evaluated for their potential applications in material science and organic synthesis (Yang et al., 2011).
Antimicrobial and Antiprotozoal Activities
Another significant area of research is the evaluation of the compound's derivatives for antimicrobial and antiprotozoal activities. Studies have synthesized various derivatives and tested them against different bacterial and fungal strains, as well as protozoa, showcasing their potential in developing new antimicrobial agents (M. Behalo, 2008), (M. Ismail et al., 2003).
Anticancer Research
The anticancer potential of 2-amino-3-cyanopyridine derivatives, related to the compound , has been explored through the synthesis of novel entities and their evaluation against various cancer cell lines. This research direction underscores the compound's relevance in developing new chemotherapeutic agents (S. Y. Mansour et al., 2021).
Advanced Material Synthesis
The compound serves as a precursor in synthesizing advanced materials, including poly(ether-amide)s and other polymers, demonstrating its importance in materials science for creating high-performance materials with potential applications in various industries (A. Shockravi et al., 2006).
Properties
IUPAC Name |
2-[4-(methylaminomethyl)phenoxy]pyridine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O.ClH/c1-16-10-11-4-6-13(7-5-11)18-14-12(9-15)3-2-8-17-14;/h2-8,16H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGBWMPKZBUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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